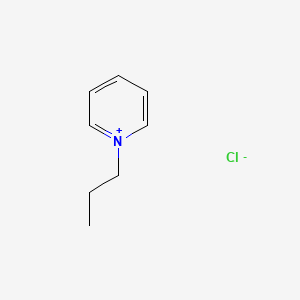

1-Propylpyridinium Chloride

Beschreibung

The exact mass of the compound 1-Propylpyridinium Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Propylpyridinium Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propylpyridinium Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-propylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.ClH/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOIUWAYPMADRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543882 | |

| Record name | 1-Propylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23271-47-8 | |

| Record name | 1-Propylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propylpyridinium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Utility of 1-Propylpyridinium Chloride

An In-depth Technical Guide to the Synthesis of 1-Propylpyridinium Chloride

1-Propylpyridinium chloride is a quaternary ammonium salt, a class of compounds with significant chemical versatility.[1] It is characterized by a pyridinium ring where the nitrogen atom is bonded to a propyl group, with chloride as the counterion.[1] This compound is often classified as an ionic liquid, granting it unique properties such as low volatility, high thermal stability, and excellent solubility in a range of solvents.[2] These characteristics make it a valuable component in diverse scientific fields. In electrochemistry, it serves as an electrolyte in batteries and supercapacitors[2]; in organic synthesis, it can act as a solvent or catalyst, enhancing reaction rates and stabilizing reactive intermediates.[2] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 1-propylpyridinium chloride, grounded in the fundamental principles of organic chemistry.

Theoretical Foundation: The Mechanism of N-Alkylation

The synthesis of 1-propylpyridinium chloride is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][4] In this process, the pyridine molecule functions as the nucleophile. The lone pair of electrons on its nitrogen atom is available to attack an electrophilic center.[4] The alkylating agent, 1-chloropropane, serves as the electrophile. The carbon atom bonded to the chlorine is electron-deficient (δ+) due to the higher electronegativity of chlorine, making it susceptible to nucleophilic attack.[3]

The reaction proceeds via a concerted, single-step mechanism:

-

Nucleophilic Attack: The nitrogen atom of pyridine attacks the primary carbon of 1-chloropropane.

-

Transition State: A transient, high-energy state is formed where the N-C bond is partially formed and the C-Cl bond is partially broken.

-

Leaving Group Departure: The C-Cl bond fully breaks, and the chloride ion is expelled as the leaving group, resulting in the formation of the stable 1-propylpyridinium cation.[3]

This N-alkylation is highly effective with primary alkyl halides like 1-chloropropane. Tertiary halides are unsuitable as they would primarily undergo elimination reactions.[4]

Caption: Sₙ2 mechanism for the synthesis of 1-propylpyridinium chloride.

Experimental Protocol: A Step-by-Step Synthesis

This protocol is adapted from established procedures and optimized for safety and yield.[5] It requires careful handling of reagents and adherence to safety measures due to the hazardous nature of the chemicals involved.

Materials and Equipment

| Reagents | Grade/Purity | Supplier |

| Pyridine (C₅H₅N) | Reagent Grade, Anhydrous | Major Chemical Supplier |

| 1-Chloropropane (C₃H₇Cl) | ≥98% | Major Chemical Supplier |

| Diethyl Ether (C₄H₁₀O) | Anhydrous | Major Chemical Supplier |

| Equipment | Description |

| Parr Pressure Reaction Apparatus | Or equivalent pressure-rated sealed vessel |

| Heating Mantle with Stirring | For temperature control |

| Round-bottom flask | For work-up |

| Büchner Funnel & Filter Flask | For filtration |

| Vacuum Oven | For drying the product |

| Glove Box or Desiccator | For handling and storage of hygroscopic product |

| Standard Glassware | Beakers, graduated cylinders, etc. |

Safety Precautions: A Non-Negotiable Priority

-

Pyridine: Pyridine is a highly flammable, toxic, and volatile liquid with a strong, unpleasant odor.[6] It can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[7][8] Chronic exposure may lead to liver and kidney damage.[9] It is incompatible with strong oxidizing agents and acids.[7]

-

1-Chloropropane: This is a flammable liquid and should be handled away from ignition sources.

-

Pressure Reaction: The reaction is conducted under pressure at an elevated temperature. Ensure the pressure vessel is rated for the conditions and operated correctly to prevent rupture.

Mandatory Safety Measures:

-

All steps must be performed in a well-ventilated chemical fume hood.[6][10]

-

Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.[6]

-

Have an emergency shower and eyewash station readily accessible.[8]

-

Ground and bond metal containers during transfer to prevent static discharge.[7]

Detailed Synthesis Procedure

-

Reagent Preparation:

-

Ensure pyridine is anhydrous. If necessary, dry it over calcium hydride (CaH₂), followed by distillation, and store it over 4 Å molecular sieves.[5] The presence of water can lead to side reactions and reduce yield.

-

-

Reaction Setup:

-

In the Parr pressure reaction apparatus, combine 1-chloropropane and pyridine. A 10% stoichiometric excess of pyridine is recommended to ensure the complete consumption of the limiting reagent, 1-chloropropane, thereby maximizing the yield.[5]

-

For example, for a synthesis targeting ~10g of product, you would use approximately 5.0 g (0.064 mol) of 1-chloropropane and 5.6 g (0.070 mol) of pyridine.

-

-

Reaction Execution:

-

Seal the pressure vessel securely according to the manufacturer's instructions.

-

Heat the mixture to 110°C while stirring and maintain this temperature for 5 hours.[5] The elevated temperature provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.

-

-

Work-up and Purification:

-

Allow the reaction vessel to cool completely to room temperature before opening it inside the fume hood.

-

The product should precipitate as white crystals.

-

Transfer the solid product to a beaker and wash it three times with anhydrous diethyl ether.[5] This step is crucial for removing any unreacted pyridine or 1-chloropropane, which are soluble in ether, while the ionic product is not.

-

Collect the white, crystalline product by suction filtration using a Büchner funnel.

-

Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove residual ether.[5]

-

-

Product Handling and Storage:

Caption: Experimental workflow for the synthesis of 1-propylpyridinium chloride.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1-propylpyridinium chloride. A typical yield for this procedure is approximately 71%.[5]

| Parameter | Expected Result | Significance |

| Appearance | White to off-white, crystalline powder[2][12] | Initial quality check |

| Melting Point | 92.5 - 94.0 °C[5] | A sharp melting range indicates high purity |

| ¹H NMR | See detailed analysis below | Confirms molecular structure and purity |

| Solubility | Soluble in water and polar organic solvents[1] | Confirms ionic character |

Spectroscopic Analysis

-

¹H NMR Spectroscopy (in CDCl₃): The proton NMR spectrum is the most definitive tool for structural confirmation.[13][14][15] The expected signals are:

-

~9.9-10.1 ppm (doublet, 2H): Protons at the 2 and 6 positions of the pyridinium ring, deshielded by the adjacent positively charged nitrogen.

-

~8.6-8.7 ppm (triplet, 1H): Proton at the 4 position of the pyridinium ring.

-

~8.2-8.3 ppm (triplet, 2H): Protons at the 3 and 5 positions of the pyridinium ring.

-

~5.1 ppm (triplet, 2H): Methylene (-CH₂-) protons of the propyl group attached to the nitrogen.

-

~2.1 ppm (multiplet, 2H): Methylene (-CH₂-) protons in the middle of the propyl group.

-

~1.0 ppm (triplet, 3H): Methyl (-CH₃) protons of the propyl group.[5]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key expected absorptions include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching from the pyridinium ring.

-

~2970-2870 cm⁻¹: Aliphatic C-H stretching from the propyl group.

-

~1630 cm⁻¹ and ~1485 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic pyridinium ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact mass of the cation.[16] The analysis would be performed in positive ion mode, and the expected parent ion peak would correspond to the 1-propylpyridinium cation (C₈H₁₂N⁺) with a calculated m/z of 122.0964.

References

-

Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines. Retrieved from [Link]

-

Du, P., Zhao, J., Liu, S., & Yue, Z. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry. Retrieved from [Link]

-

Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

- Johnson, D. R. (1978). U.S. Patent No. 4,115,390. Washington, DC: U.S. Patent and Trademark Office.

-

University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

YouTube. (2017, August 7). Nucleophilic substitution of pyridine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021, May 27). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Retrieved from [Link]

-

Química Orgánica. (n.d.). Alkylation and acylation of pyridine. Retrieved from [Link]

-

Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 4: By Alkylation and Vinylation [Video]. YouTube. Retrieved from [Link]

-

ChemistryViews. (2021, July 29). Selective C-4 Alkylation of Pyridines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

-

PubMed. (2016, August 8). Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Biocompare. (n.d.). 1-Propylpyridinium Chloride from Aladdin Scientific. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-phenylpyridinium chloride. Retrieved from [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

-

Environmental Science: Processes & Impacts. (n.d.). Chemical characterization of polymer and chloride content in waste plastic materials using pyrolysis – direct analysis in real time – high-resolution mass spectrometry. Royal Society of Chemistry. Retrieved from [Link]

-

St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]

-

St John, T. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]

Sources

- 1. CAS 23271-47-8: 1-propylpyridinium chloride | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. web.viu.ca [web.viu.ca]

- 4. Alkylation and acylation of pyridine [quimicaorganica.org]

- 5. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. carlroth.com [carlroth.com]

- 11. 1-PROPYLPYRIDINIUM CHLORIDE | 23271-47-8 [amp.chemicalbook.com]

- 12. 1-Propylpyridinium Chloride | 23271-47-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Chemical characterization of polymer and chloride content in waste plastic materials using pyrolysis – direct analysis in real time – high-resolution mass spectrometry - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Propylpyridinium Chloride (CAS No. 23271-47-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-propylpyridinium chloride (CAS No. 23271-47-8), a quaternary ammonium salt classified as an ionic liquid. The initial search for this CAS number may present conflicting information, with some commercial suppliers erroneously linking it to 2-phenyl-2-(pyridin-2-yl)acetamide (correct CAS No. 7251-52-7). This document definitively clarifies that CAS No. 23271-47-8 corresponds to 1-propylpyridinium chloride and will exclusively focus on its properties and applications. The guide delves into the chemical and physical characteristics, synthesis, and diverse applications of 1-propylpyridinium chloride, particularly its role as a versatile medium in organic synthesis and electrochemistry. Safety protocols and handling procedures are also detailed to ensure its proper use in a research and development setting.

Chemical Identity and Properties

1-Propylpyridinium chloride is a quaternary ammonium salt featuring a pyridinium ring with a propyl group attached to the nitrogen atom.[1][2] This structure imparts unique properties that make it a valuable compound in various scientific fields.

Physicochemical Properties

The key physicochemical properties of 1-propylpyridinium chloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 23271-47-8 | [1][3][4][5] |

| Molecular Formula | C₈H₁₂ClN | [3][4][5] |

| Molecular Weight | 157.64 g/mol | [3][4][5] |

| Appearance | White to off-white or light yellow solid or crystalline powder | [1][3] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Purity | Typically >98.0% | [3] |

Structural Representation

The chemical structure of 1-propylpyridinium chloride is depicted below:

Figure 2: General synthetic scheme for 1-propylpyridinium chloride.

Experimental Protocol: Synthesis of 1-Propylpyridinium Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine in a suitable solvent (e.g., acetonitrile or toluene).

-

Addition of Alkyl Halide: Add a stoichiometric equivalent of 1-chloropropane to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the product, which is a salt, will often precipitate out of the solution upon cooling. The precipitate can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether, to yield the final product as a crystalline solid.

Characterization Techniques

The identity and purity of the synthesized 1-propylpyridinium chloride can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound by identifying the chemical shifts and coupling constants of the protons and carbons in the pyridinium ring and the propyl chain.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the cation (1-propylpyridinium).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Elemental Analysis: Elemental analysis can be used to determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample, which can be compared with the theoretical values.

Applications in Research and Development

As an ionic liquid, 1-propylpyridinium chloride possesses several desirable properties, including low volatility, high thermal stability, and excellent solubility for a wide range of organic and inorganic compounds. [3]These characteristics make it a versatile compound in various research and development applications.

Green Chemistry and Organic Synthesis

1-Propylpyridinium chloride can serve as a "green" alternative to volatile organic solvents in a variety of organic reactions. [3]Its non-volatile nature reduces air pollution and enhances laboratory safety. It can act as both a solvent and a catalyst in reactions such as:

-

Heck Coupling Reactions: Facilitating the coupling of aryl halides with alkenes.

-

Diels-Alder Reactions: Acting as a polar medium to accelerate cycloaddition reactions.

-

Friedel-Crafts Acylation and Alkylation: Serving as a reusable reaction medium.

The ability to dissolve both reactants and catalysts, coupled with the ease of product separation (often by simple decantation or extraction), makes it an attractive medium for sustainable chemical processes.

Electrochemistry

The ionic nature and conductivity of 1-propylpyridinium chloride make it a suitable component for electrochemical applications. [3]It can be used as:

-

An electrolyte in batteries and supercapacitors: Its wide electrochemical window and good ionic conductivity contribute to the efficiency of energy storage systems. [3]* A medium for electrodeposition: Facilitating the deposition of metals and alloys.

-

A component in the development of sensors: Its unique properties can be harnessed to create novel sensing platforms.

Other Potential Applications

-

Catalysis: It can be used to stabilize reactive intermediates and as a catalyst in various organic transformations. [3]* Biocidal Applications: Some quaternary ammonium salts exhibit antimicrobial properties, suggesting potential applications in this area for 1-propylpyridinium chloride. [1]

Figure 3: Key application areas of 1-propylpyridinium chloride.

Safety and Handling

Hazard Identification

According to available safety data, 1-propylpyridinium chloride is classified with the following hazards:

-

Skin Irritation: Causes skin irritation.

-

Serious Eye Irritation: Causes serious eye irritation.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling the compound.

-

Handling: Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

First Aid:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.

-

Conclusion

1-Propylpyridinium chloride (CAS No. 23271-47-8) is a valuable ionic liquid with a growing number of applications in research and development. Its unique properties as a "green" solvent, an electrolyte, and a catalyst make it a compound of interest for scientists and engineers working towards more sustainable and efficient chemical processes. A clear understanding of its chemical identity, properties, and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

-

CAS 23271-47-8: 1-propylpyridinium chloride | CymitQuimica.

-

2-Phenyl-(2-pyridyl)acetamide - Chem-Impex.

-

2-Phenyl-2-(pyridin-2-yl)acetamide - ChemScene.

-

1-Propylpyridinium chloride - Chem-Impex.

-

1-Propylpyridinium Chloride | 23271-47-8 | TCI EUROPE N.V.

-

1-Propylpyridinium Chloride 98.0+%, TCI America™ | Fisher Scientific.

-

7251-52-7|2-Phenyl-2-(pyridin-2-yl)acetamide - BLDpharm.

-

1-Propylpyridinium Chloride | C8H12ClN | CID 13561212 - PubChem.

-

CAS 7251-52-7: α-Phenyl-2-pyridineacetamide | CymitQuimica.

-

CAS 7251-52-7 Phenyl-(2-pyridyl)acetamide - BOC Sciences.

-

SAFETY DATA SHEET - TCI Chemicals.

Sources

- 1. CAS 23271-47-8: 1-propylpyridinium chloride | CymitQuimica [cymitquimica.com]

- 2. 7251-52-7|2-Phenyl-2-(pyridin-2-yl)acetamide|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Propylpyridinium Chloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 1-Propylpyridinium Chloride | C8H12ClN | CID 13561212 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Propylpyridinium Chloride molecular structure and formula

An In-depth Technical Guide to 1-Propylpyridinium Chloride: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 1-Propylpyridinium Chloride, a versatile pyridinium-based ionic liquid. It is intended for an audience of researchers, scientists, and drug development professionals, offering technically accurate and field-proven insights into its molecular structure, synthesis, and diverse applications.

Introduction: The Versatility of a Pyridinium Salt

1-Propylpyridinium Chloride is a quaternary ammonium salt that has garnered significant attention as an ionic liquid.[1][2] Comprising a 1-propylpyridinium cation and a chloride anion, its unique combination of properties—including low volatility, high thermal stability, and excellent solubility—makes it a valuable tool in various scientific domains.[1][2] For professionals in drug development and organic synthesis, it serves not just as a solvent but as a catalyst capable of facilitating complex molecular formations.[1] This guide will explore the fundamental chemistry of 1-Propylpyridinium Chloride, from its structural and physicochemical properties to its synthesis and practical applications, providing a comprehensive resource for its effective utilization in a laboratory setting.

Molecular Structure and Physicochemical Properties

The identity and utility of 1-Propylpyridinium Chloride are fundamentally derived from its molecular architecture. Its structure consists of a planar, aromatic pyridinium ring where the nitrogen atom is quaternized by a propyl group, carrying a positive charge. This cation is ionically bonded to a chloride anion.[2]

Molecular Formula: C₈H₁₂ClN[3]

Molecular Weight: 157.64 g/mol [3]

IUPAC Name: 1-propylpyridin-1-ium chloride[3]

Caption: Ionic pairing of 1-Propylpyridinium cation and Chloride anion.

The physicochemical properties of 1-Propylpyridinium Chloride are critical for its application and are summarized below. Its hygroscopic nature necessitates careful handling and storage to prevent moisture absorption.[4]

| Property | Value / Description | Reference(s) |

| Appearance | White to light yellow crystalline powder. | [1] |

| Purity | Typically ≥ 98% (by non-aqueous titration). | [1] |

| Solubility | Soluble in water and other polar organic solvents. | [2][5] |

| Stability | High thermal stability, low volatility. | [1] |

| Key Condition to Avoid | Hygroscopic; readily absorbs moisture from the air. | [4][5] |

| Storage | Recommended in a cool, dark place (<15°C) under inert gas. | [4] |

Synthesis and Characterization: A Validated Approach

The synthesis of 1-alkyl pyridinium chlorides is a well-established process. A common and effective method involves the direct N-alkylation of pyridine with a corresponding alkyl halide.[6] This reaction is a classic example of a Menshutkin reaction, where a tertiary amine is converted to a quaternary ammonium salt.

Experimental Protocol: Synthesis of 1-Propylpyridinium Chloride

This protocol describes a representative synthesis based on the reaction of pyridine with 1-chloropropane.[6]

Objective: To synthesize 1-Propylpyridinium Chloride with high purity.

Materials:

-

Pyridine (10% stoichiometric excess)

-

1-Chloropropane

-

Anhydrous ether (for washing)

-

Parr pressure reaction apparatus or similar sealed reaction vessel

Methodology:

-

Reactant Preparation: In a controlled environment, such as a glove box to manage hygroscopic materials, mix 1-chloropropane with a 10% stoichiometric excess of pyridine in a Parr pressure reaction vessel.[6] Causality: Using an excess of pyridine helps to drive the reaction to completion and ensures that the limiting reagent, 1-chloropropane, is fully consumed.

-

Reaction: Seal the vessel and heat the mixture. The reaction proceeds under pressure at temperatures ranging from room temperature to 120°C for several hours (e.g., 3-6 hours).[6] Causality: Heating increases the reaction rate, while the sealed vessel contains the volatile reactants and allows pressure to build, which is necessary for the reaction between the liquid pyridine and gaseous/liquid alkyl chloride to proceed efficiently.

-

Isolation: After cooling the reaction vessel to room temperature, the resulting white crystalline product is collected.

-

Purification: The crude product is washed three times with anhydrous ether to remove any unreacted pyridine and other organic impurities. Causality: 1-Propylpyridinium Chloride is an ionic salt and is insoluble in a non-polar solvent like anhydrous ether, whereas unreacted starting materials are soluble. This allows for effective purification by simple washing.

-

Drying: The purified white crystals are dried under vacuum to remove residual ether and moisture, yielding the final product.

Caption: Workflow for the synthesis of 1-Propylpyridinium Chloride.

Characterization and Quality Control

Confirming the structure and purity of the synthesized product is paramount.

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the primary technique for structural elucidation. The formation of the pyridinium salt leads to a significant downfield shift of all proton signals compared to the starting materials, which is a key diagnostic indicator.[7] This deshielding effect is caused by the positive charge on the nitrogen atom, which decreases the electron density across the entire molecule.[7]

-

Pyridinium Protons: The protons on the aromatic ring will appear far downfield (typically δ 8.0-9.5 ppm), shifted from their positions in neutral pyridine (δ 7.2-8.5 ppm).

-

Propyl Group Protons:

-

The methylene protons adjacent to the nitrogen (N-CH₂) will be the most downfield of the alkyl chain (around δ 5.0 ppm) due to the strong inductive effect of the N⁺.

-

The middle methylene protons (-CH₂-) will appear further upfield (around δ 2.0 ppm).

-

The terminal methyl protons (-CH₃) will be the most shielded and appear furthest upfield (around δ 1.0 ppm).

-

-

-

Purity Analysis: Purity is often determined by non-aqueous titration, a standard method for quantifying halide salts of organic bases.[1]

Key Applications in Scientific Research

1-Propylpyridinium Chloride is not merely a chemical curiosity; it is a functional material with broad applications.

-

Ionic Liquids: As an ionic liquid, it provides a non-volatile and thermally stable reaction medium, offering a safer alternative to conventional organic solvents.[1]

-

Electrochemistry: It serves as a versatile electrolyte in energy storage systems like batteries and supercapacitors, where its ionic nature facilitates high conductivity.[1]

-

Organic Synthesis: This is a cornerstone application. It acts as a catalyst, often in phase-transfer catalysis, and as a solvent that can stabilize reactive intermediates, thereby improving reaction yields and enabling novel transformations crucial for pharmaceutical development.[1][8]

-

Biotechnology and Materials Science: Its utility extends to biocatalysis, where it can enhance enzyme stability, and to materials science for creating novel polymer electrolytes and nanocomposites with unique conductive properties.[1]

Caption: Role of a pyridinium salt in a phase-transfer catalysis cycle.

Safety, Handling, and Storage

While versatile, 1-Propylpyridinium Chloride requires proper handling due to its hazardous properties. The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[9]

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | [3] | |

| Signal Word | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [3] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation from absorbed water.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a specialist disposal company.[9]

Conclusion

1-Propylpyridinium Chloride is a compound of significant scientific and industrial interest. Its well-defined structure gives rise to a set of valuable physicochemical properties that researchers can leverage in electrochemistry, materials science, and, most notably, organic synthesis. By understanding its synthesis, characterization, and safe handling protocols, professionals in drug development and other scientific fields can effectively utilize this pyridinium salt as a powerful tool to advance their research and development objectives.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13561212, 1-Propylpyridinium Chloride. Retrieved from [Link]

- Wilson, J. W. (1978). Method for the preparation of 1-alkyl pyridinium chlorides. U.S. Patent No. 4,115,390.

-

Organic Syntheses. (n.d.). Procedure for Amide Formation. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of the reaction between the pyridinium salt 9 and.... Retrieved from [Link]

-

Al-Masum, M. A., & Al-Ghamdi, A. M. (2021). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. PubMed Central. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). 1-chloropropane proton NMR spectrum. Retrieved from [Link]

-

Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin De L'Academie Polonaise Des Sciences. Serie Des Sciences Chimiques. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 23271-47-8: 1-propylpyridinium chloride | CymitQuimica [cymitquimica.com]

- 3. 1-Propylpyridinium Chloride | C8H12ClN | CID 13561212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propylpyridinium Chloride | 23271-47-8 | TCI EUROPE N.V. [tcichemicals.com]

- 5. 1-PROPYLPYRIDINIUM CHLORIDE | 23271-47-8 [amp.chemicalbook.com]

- 6. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iolitec.de [iolitec.de]

An In-Depth Technical Guide to the Solubility of 1-Propylpyridinium Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-propylpyridinium chloride ([C3Py][Cl]), an ionic liquid with significant potential in diverse applications, including electrochemistry, organic synthesis, and materials science.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers available data, and presents a practical, field-proven methodology for its experimental determination.

Introduction to 1-Propylpyridinium Chloride: A Versatile Ionic Liquid

1-Propylpyridinium chloride is a quaternary ammonium salt consisting of a pyridinium cation with a propyl group attached to the nitrogen atom and a chloride anion.[3] It typically presents as a white to off-white crystalline powder and is known to be hygroscopic.[4] Like many ionic liquids, its unique combination of a bulky, asymmetric organic cation and a small inorganic anion bestows upon it properties such as low volatility and high thermal stability, making it an attractive alternative to traditional volatile organic solvents.[2]

Physicochemical Properties of 1-Propylpyridinium Chloride:

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₂ClN | [5] |

| Molecular Weight | 157.64 g/mol | [5] |

| CAS Number | 23271-47-8 | [3] |

| Appearance | White to off-white solid or crystalline powder | [3] |

| Solubility in Water | Soluble | [4] |

The solubility of [C3Py][Cl] in various media is a critical parameter that dictates its utility in different applications. This guide focuses specifically on its behavior in organic solvents, a key consideration for its use in synthesis, catalysis, and formulation development.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of an ionic liquid like 1-propylpyridinium chloride in an organic solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a fundamental, albeit simplified, starting point. A more nuanced understanding can be achieved by considering the following factors:

-

Polarity: As an ionic compound, [C3Py][Cl] is inherently polar. Therefore, it is expected to exhibit higher solubility in polar organic solvents that can effectively solvate the pyridinium cation and the chloride anion.[3] Solvents with high dielectric constants and dipole moments are generally better candidates for dissolving ionic liquids.

-

Hydrogen Bonding: The chloride anion is a hydrogen bond acceptor, and the pyridinium ring can also participate in hydrogen bonding interactions. Organic solvents that are capable of hydrogen bonding (both donors and acceptors) can significantly influence the solubility of [C3Py][Cl].

-

Van der Waals Forces: The propyl group on the pyridinium cation contributes to van der Waals interactions. While generally weaker than electrostatic and hydrogen bonding forces, these interactions play a role in the solubility in less polar solvents.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[6] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by a set of these three parameters. The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

[7]Solubility Profile of 1-Propylpyridinium Chloride and Related Compounds

While quantitative solubility data for 1-propylpyridinium chloride in a wide range of organic solvents is scarce in publicly available literature, general observations and data for structurally similar compounds can provide valuable insights.

It is widely reported that 1-propylpyridinium chloride is soluble in polar organic solvents.[3] To provide a more concrete, albeit predictive, understanding, the following table presents qualitative solubility information for the closely related 1-butylpyridinium chloride, which can serve as a useful proxy.

Qualitative Solubility of 1-Butylpyridinium Chloride:

| Solvent | CAS Number | Qualitative Solubility |

| Acetonitrile | 75-05-8 | Miscible |

| Isopropanol | 67-63-0 | Miscible |

| Acetone | 67-64-1 | Not Miscible |

| Toluene | 108-88-3 | Not Miscible |

| Hexane | 110-54-3 | Not Miscible |

Source: Iolitec Technical Data Sheet for 1-Butylpyridinium chloride[9]

Based on this data and the principles of solubility, it can be inferred that 1-propylpyridinium chloride will exhibit good solubility in polar protic and aprotic solvents like lower alcohols (methanol, ethanol) and acetonitrile. Its solubility is expected to be limited in non-polar solvents such as toluene and alkanes.

The following diagram illustrates the logical relationship between solvent properties and the expected solubility of 1-propylpyridinium chloride.

Caption: Factors influencing the solubility of 1-propylpyridinium chloride.

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The gravimetric method is a reliable and straightforward technique for measuring the solubility of a solid ionic liquid in an organic solvent.[10][11] The following protocol provides a step-by-step guide that ensures accuracy and reproducibility.

Experimental Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 23271-47-8: 1-propylpyridinium chloride | CymitQuimica [cymitquimica.com]

- 4. 1-PROPYLPYRIDINIUM CHLORIDE | 23271-47-8 [amp.chemicalbook.com]

- 5. 1-Propylpyridinium Chloride | C8H12ClN | CID 13561212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. iolitec.de [iolitec.de]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

Thermal stability and melting point of 1-Propylpyridinium Chloride

An In-Depth Technical Guide to the Thermal Properties of 1-Propylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propylpyridinium Chloride ([C₃Py]Cl) is a quaternary ammonium salt and a member of the pyridinium-based ionic liquids (ILs). Its utility as a solvent, catalyst, and electrolyte in fields ranging from organic synthesis to materials science necessitates a thorough understanding of its physical and chemical properties.[1] Among the most critical of these are its thermal stability and melting point, which define the operational limits for its application and provide insights into its fundamental molecular interactions. This guide provides a comprehensive analysis of the thermal behavior of 1-Propylpyridinium Chloride, detailing its phase transition thermodynamics, decomposition profile, and the state-of-the-art methodologies used for its characterization.

Introduction: The Significance of Thermal Properties

Ionic liquids are distinguished by their low volatility, high thermal stability, and tunable physicochemical properties.[1] For 1-Propylpyridinium Chloride, these characteristics are paramount. In pharmaceutical development, it may serve as a reaction medium where prolonged heating is required.[1] In materials science, its thermal limits are critical for applications like polymer electrolytes in batteries, where operational temperatures can fluctuate significantly.[1] Therefore, precise and reliable data on its melting point and thermal decomposition are not merely academic; they are essential for ensuring process safety, reproducibility, and the integrity of the final product.

The thermal stability of pyridinium ILs is intrinsically linked to the nature of the cation-anion pairing. The coordinating ability of the anion plays a decisive role, with strongly coordinating anions like halides generally leading to lower thermal stability compared to weakly coordinating anions such as bis(trifluoromethylsulfonyl)imide.[2] This guide will delve into the specific thermal characteristics of 1-Propylpyridinium Chloride, providing the foundational knowledge required for its effective and safe application.

Physicochemical and Thermal Properties Summary

A summary of key identifying and thermal properties for 1-Propylpyridinium Chloride is presented below. It is critical to note the discrepancy in the reported literature for the melting point, which will be addressed in the subsequent section.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂ClN | [1][3] |

| Molecular Weight | 157.64 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][4] |

| CAS Number | 23271-47-8 | [1][5] |

| Melting Point (Tₘ) | 92.5-94.0 °C | [6] |

| 229 °C (literature value noted) | [7] | |

| Thermal Stability | Generally high, but influenced by the chloride anion | [1][2] |

Melting Point and Phase Transition Analysis

The melting point (Tₘ) is a fundamental thermodynamic property that marks the transition from a highly ordered crystalline solid to a disordered liquid state. For ionic liquids, this transition is of particular interest as it dictates the lower bound of their liquidus range.

Discussion of Reported Melting Points

There is a notable variance in the reported melting point of 1-Propylpyridinium Chloride. A detailed synthetic patent describes the formation of white, slightly hygroscopic crystals with a well-defined melting point of 92.5-94.0 °C .[6] This value is consistent with the physical properties of similar short-alkyl chain pyridinium halides. However, a safety data sheet lists a literature melting point of 229 °C without providing the primary source.[7] This higher value is a significant outlier and may be erroneous or correspond to a different substance. Given that the lower value is supported by a detailed experimental procedure, it is considered the more credible figure for pure, anhydrous 1-Propylpyridinium Chloride.[6] Factors such as impurities, residual solvent, or water content (as the compound can be hygroscopic) can significantly depress or broaden the melting range.

Authoritative Method for Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the definitive technique for accurately determining the melting point and enthalpy of fusion. The causality for this choice lies in its high sensitivity to thermal events. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

-

Principle of Operation: As the sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic process) while its temperature remains constant. The DSC instrument detects this as a significant increase in heat flow to the sample compared to the reference, resulting in a characteristic peak in the DSC thermogram. The peak onset provides a precise measure of the melting point, while the area under the peak is directly proportional to the enthalpy of fusion (ΔHfus).

Experimental Protocol: DSC Analysis of 1-Propylpyridinium Chloride

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) according to the manufacturer's guidelines. This step is crucial for data trustworthiness.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of 1-Propylpyridinium Chloride into a standard aluminum DSC pan. Due to its hygroscopic nature, this should be performed in a low-humidity environment (e.g., a glove box).[6]

-

Hermetically seal the pan to prevent any mass loss due to volatilization of absorbed water or the sample itself.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a controlled rate of 10 °C/min. A controlled heating rate is essential for resolving the thermal event properly.

-

Cool the sample back to 25 °C at 10 °C/min.

-

Perform a second heating scan under the same conditions to observe the behavior of the melt-quenched sample and check for thermal history effects.

-

-

Data Analysis:

-

Determine the melting point (Tₘ) from the onset of the endothermic melting peak on the second heating scan.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

-

Thermal Stability and Decomposition Pathway

While generally considered thermally stable, the operational ceiling for 1-Propylpyridinium Chloride is dictated by its decomposition temperature. Understanding this limit is critical for preventing unwanted chemical reactions and ensuring process safety.

Primary Analytical Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the preferred method for assessing thermal stability. It provides quantitative information on mass changes in a material as a function of temperature in a controlled atmosphere.

-

Principle of Operation: A high-precision balance continuously monitors the mass of the sample as it is heated. A loss in mass indicates decomposition or volatilization. The resulting TGA curve plots mass percentage versus temperature, from which key parameters like the onset temperature of decomposition (Tₒₙₛₑₜ) can be determined. This temperature represents the point at which significant thermal degradation begins.

Proposed Decomposition Mechanism

For quaternary ammonium salts with halide anions, a primary thermal decomposition pathway is the reverse Menshutkin reaction .[2] This is a dealkylation process that results in the formation of neutral species. For 1-Propylpyridinium Chloride, this would involve the nucleophilic attack of the chloride anion on the propyl group, leading to the formation of pyridine and 1-chloropropane.

Experimental Protocol: TGA for Thermal Stability Assessment

-

Instrument Calibration: Verify the mass balance accuracy with calibration weights and the temperature accuracy using certified magnetic standards (Curie point standards).

-

Sample Preparation: Place 5-10 mg of 1-Propylpyridinium Chloride into an alumina or platinum TGA crucible.

-

Instrument Setup:

-

Tare the balance and load the sample onto the TGA furnace mechanism.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset decomposition temperature (Tₒₙₛₑₜ) using the tangent method at the inflection point of the primary mass loss step. This temperature is often reported as the limit of thermal stability.

-

Note the temperature at which 5% mass loss occurs (T₅%) as another common metric for stability.

-

Integrated Thermal Analysis Workflow

The comprehensive characterization of 1-Propylpyridinium Chloride involves a logical sequence of analysis, starting from sample preparation through to final data interpretation.

// Node Definitions SamplePrep [label="Sample Preparation\n(Controlled Environment)", fillcolor="#FBBC05", fontcolor="#202124"]; DSC_Setup [label="DSC Instrument Setup\n(Calibration, N₂ Purge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGA_Setup [label="TGA Instrument Setup\n(Calibration, N₂ Purge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSC_Run [label="DSC Data Acquisition\n(Heating/Cooling Scans)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGA_Run [label="TGA Data Acquisition\n(Heating Ramp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DSC_Analysis [label="Data Analysis:\nMelting Point (Tₘ)\nEnthalpy (ΔHfus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TGA_Analysis [label="Data Analysis:\nOnset Temp (Tₒₙₛₑₜ)\nMass Loss Profile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Comprehensive Thermal Profile", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SamplePrep -> {DSC_Setup, TGA_Setup}; DSC_Setup -> DSC_Run; TGA_Setup -> TGA_Run; DSC_Run -> DSC_Analysis; TGA_Run -> TGA_Analysis; {DSC_Analysis, TGA_Analysis} -> Report; } DOT Caption: A logical workflow for the comprehensive thermal analysis of an ionic liquid.

Conclusion

The thermal properties of 1-Propylpyridinium Chloride are critical to its application across scientific disciplines. The most credible melting point is reported as 92.5-94.0 °C .[6] Its thermal stability is governed by the strength of the cation-anion interaction and its primary decomposition pathway is likely a reverse Menshutkin reaction.[2] For reliable and reproducible characterization, Differential Scanning Calorimetry and Thermogravimetric Analysis are indispensable tools. The standardized protocols provided herein offer a robust framework for researchers to accurately determine the thermal operating limits of this versatile ionic liquid, ensuring its safe and effective use in advanced applications.

References

- Kuo, C. N. (1978). Method for the preparation of 1-alkyl pyridinium chlorides. U.S. Patent No. 4,115,390.

-

García, G., et al. (2019). Decomposition of Ionic Liquids at Lithium Interfaces – Part II: Gas Phase Computations. ResearchGate. [Link]

-

Ngo, H. L., et al. (2000). Phase transition and decomposition temperatures, heat capacities and viscosities of pyridinium ionic liquids. ResearchGate. [Link]

-

Sashina, E. S., et al. (2016). Dissolution of cellulose with pyridinium-based ionic liquids: Effect of chemical structure and interaction mechanism. ResearchGate. [Link]

-

PubChem. (n.d.). 1-Propylpyridinium Chloride. National Institutes of Health. Retrieved from PubChem. [Link]

-

Phan, C., et al. (2019). (a) Thermogravimetry-differential scanning calorimetry (TG-DSC) plots of (I) and (II); (b) solubility and (c) dissolution rate of (I) and (II) in water compared with sorafenib and regorafenib. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Propylpyridinium Chloride | C8H12ClN | CID 13561212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 23271-47-8: 1-propylpyridinium chloride | CymitQuimica [cymitquimica.com]

- 5. 1-PROPYLPYRIDINIUM CHLORIDE | 23271-47-8 [chemicalbook.com]

- 6. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 7. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of 1-Propylpyridinium Chloride for Research and Development

This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of 1-Propylpyridinium Chloride (CAS No. 23271-47-8), a quaternary ammonium salt and ionic liquid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) information. It offers a causal explanation for handling protocols, grounded in the physicochemical properties of the compound and the broader context of ionic liquid safety, to foster a culture of proactive risk mitigation in the laboratory.

Compound Identification and Physicochemical Profile

1-Propylpyridinium Chloride is a quaternary ammonium salt characterized by a pyridinium ring with a propyl group attached to the nitrogen atom.[1] It typically presents as a white to off-white crystalline powder.[2] As an ionic liquid, it possesses unique properties such as low volatility and high thermal stability, which are advantageous in various chemical processes.[2] Its solubility in water and polar organic solvents is a key characteristic for its application in electrochemistry and organic synthesis.[2]

Table 1: Physicochemical Properties of 1-Propylpyridinium Chloride

| Property | Value | Source |

| CAS Number | 23271-47-8 | [1][2] |

| Molecular Formula | C₈H₁₂ClN | [1][2] |

| Molecular Weight | 157.64 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | ≥ 98% | [2] |

| Solubility | Soluble in water | [3] |

| Storage Conditions | Room Temperature, in a dry, well-ventilated place | [2] |

Hazard Identification and Risk Assessment: A Data-Driven Approach

The documented hazards for 1-Propylpyridinium Chloride are primarily related to irritation. However, a comprehensive risk assessment necessitates considering the toxicological profiles of structurally analogous compounds due to the limited specific data for this particular ionic liquid.

Confirmed Hazards for 1-Propylpyridinium Chloride

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Propylpyridinium Chloride is classified as follows:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][4]

-

Serious Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation.[1][4]

The pyridinium cation can interact with biological membranes, leading to the disruption of cell integrity and function, which is the underlying cause of its irritant effects.

Potential Hazards Based on Analogous Compounds

It is crucial for laboratory personnel to be aware that other pyridinium salts with longer alkyl chains, such as Cetylpyridinium Chloride, exhibit more severe toxicity. These hazards include:

-

Acute Toxicity, Oral (Category 3 or 4): H301/H302 - Toxic or harmful if swallowed.[5][6]

-

Acute Toxicity, Inhalation (Category 2): H330 - Fatal if inhaled.[5][6]

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[5]

-

Aquatic Toxicity (Acute and Chronic, Category 1): H400/H410 - Very toxic to aquatic life with long-lasting effects.[5][6]

The principle of precautionary science dictates that in the absence of complete data for 1-Propylpyridinium Chloride, a conservative approach to handling should be adopted, assuming the potential for these more severe hazards. The lipophilicity, and therefore the potential for biological interaction, can increase with the length of the alkyl chain. While a propyl group is shorter than a cetyl group, the fundamental pyridinium structure warrants a high degree of caution.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate PPE to minimize exposure.

Engineering Controls

-

Ventilation: All handling of 1-Propylpyridinium Chloride, especially when generating dust or aerosols, must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for procedures such as weighing, transferring, and preparing solutions. The rationale is to prevent inhalation of any airborne particles, which, by analogy to similar compounds, could be fatal.[5][6]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the handling area. Prompt and thorough irrigation is the most effective first aid for eye or skin contact.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist but a critical risk mitigation strategy.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. It is imperative to inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A full-sleeved lab coat must be worn at all times.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to preventing accidents and ensuring the integrity of the compound.

Handling

-

Avoid Contact: Prevent all contact with skin and eyes.

-

Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Hygroscopic Nature: Be aware that the compound may be hygroscopic, meaning it can absorb moisture from the air.[3] This can affect the material's properties and reactivity. For many ionic liquids, handling in a dry box or under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for moisture-sensitive applications.[7]

-

Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

Storage

-

Container: Keep the container tightly closed.

-

Conditions: Store in a cool, dry, and well-ventilated place.

-

Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures: A Step-by-Step Response Plan

In the event of an exposure or spill, a rapid and informed response is critical.

Table 2: First Aid Measures

| Exposure Route | First Aid Protocol | Rationale | Source |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | To remove the individual from the source of exposure and provide respiratory support. | |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. | To physically remove the irritant from the skin surface and reduce the duration of contact. | |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | To dilute and flush away the irritant, minimizing damage to the cornea and other eye tissues. | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove residual material. | [4] |

Spill Response

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal.

-

Ventilation: Ensure the area is well-ventilated during and after cleanup.

Disposal Considerations

Dispose of 1-Propylpyridinium Chloride and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways, given the high aquatic toxicity of analogous compounds.[6]

Conclusion: A Commitment to Safety

The responsible use of 1-Propylpyridinium Chloride in a research and development setting is contingent upon a thorough understanding of its known and potential hazards. While this ionic liquid offers valuable properties, its safe handling demands a conservative approach that respects the gaps in its toxicological profile. By integrating the principles and protocols outlined in this guide, scientists can mitigate risks, ensure personal safety, and maintain the integrity of their research.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13561212, 1-Propylpyridinium Chloride. Retrieved from [Link]

- GHS Hazard and Precautionary Statements. (n.d.). List of GHS Hazard and Precautionary Statements.

-

ResearchGate. (2015, September 1). How do I handle with ionic liquids?. Retrieved from [Link]

- MSDS Europe. (n.d.). Hazard statements.

- CP Lab Safety. (n.d.). 1-Propylpyridinium Chloride, 5g, Each.

Sources

- 1. 1-Propylpyridinium Chloride | C8H12ClN | CID 13561212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Ionic liquid synthesis: safety and good working practices | EXIL - EXchange on Ionic Liquids [usc.gal]

- 4. chemicalbook.com [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Applications of 1-Propylpyridinium Chloride in Electrochemistry: A Detailed Guide for Researchers

Introduction: Unveiling the Potential of 1-Propylpyridinium Chloride

1-Propylpyridinium Chloride, a member of the pyridinium-based ionic liquids (ILs), has emerged as a versatile and promising material in the field of electrochemistry.[1][2] Its unique combination of properties, including appreciable ionic conductivity, a wide electrochemical window, and thermal stability, makes it a compelling alternative to traditional organic solvents in a variety of applications.[1] This guide provides an in-depth exploration of the electrochemical applications of 1-propylpyridinium chloride, offering detailed application notes and robust protocols for its use in electrodeposition, energy storage, and electrochemical sensing. The methodologies presented herein are designed to be self-validating, with a focus on the scientific rationale behind each step to empower researchers in their experimental design and execution.

Physicochemical Properties of 1-Propylpyridinium Chloride

A thorough understanding of the physicochemical properties of an electrolyte is paramount for its effective application. While comprehensive data for 1-propylpyridinium chloride can be sparse, the following table summarizes key known properties. It is important to note that properties such as viscosity, conductivity, and electrochemical window are highly dependent on purity and the presence of co-solvents or salts.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ClN | [1][3] |

| Molecular Weight | 157.64 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 23271-47-8 | [3] |

| Melting Point | 92.5 - 94.0 °C | [4] |

| Solubility | Soluble in water and polar organic solvents | [2] |

Application I: Electrodeposition of Metals and Alloys

Pyridinium-based ionic liquids, particularly when mixed with metal halides like aluminum chloride (AlCl₃), form deep eutectic solvents that serve as excellent electrolytes for the electrodeposition of reactive metals and alloys, which is often not feasible in aqueous solutions. The 1-propylpyridinium chloride/AlCl₃ system offers a room-temperature molten salt bath for depositing smooth and adherent metallic coatings.

Protocol: Electrodeposition of Aluminum

This protocol details the preparation of a 1-propylpyridinium chloride/AlCl₃ electrolyte and the subsequent electrodeposition of aluminum onto a copper substrate. This process is highly sensitive to moisture and air; therefore, all procedures must be conducted in an inert atmosphere (e.g., an argon-filled glovebox).

Materials:

-

1-Propylpyridinium Chloride (≥98% purity)

-

Anhydrous Aluminum Chloride (AlCl₃, ≥99%)

-

Copper foil (substrate)

-

Aluminum wire (99.99%, counter and reference electrode)

-

Anhydrous isopropanol (for cleaning)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Glovebox with an inert atmosphere (O₂ and H₂O levels < 1 ppm)

Procedure:

-

Substrate Preparation:

-

Cut the copper foil to the desired dimensions for the working electrode.

-

Degrease the copper foil by sonicating in anhydrous isopropanol for 10 minutes.

-

Dry the substrate thoroughly under vacuum before transferring it into the glovebox.

-

-

Electrolyte Preparation (2:1 molar ratio AlCl₃ to 1-Propylpyridinium Chloride):

-

Inside the glovebox, weigh the required amounts of 1-propylpyridinium chloride and anhydrous AlCl₃.

-

Slowly and carefully add the AlCl₃ to the 1-propylpyridinium chloride in a closed vessel while stirring. Caution: This reaction is highly exothermic. Control the temperature by intermittent cooling in an ice bath to prevent it from exceeding 80°C.

-

Continue stirring until a homogenous, colorless to pale yellow liquid is formed. This is your electrolyte.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell inside the glovebox.

-

Use the prepared copper foil as the working electrode, an aluminum wire as the counter electrode, and another aluminum wire as the reference electrode.

-

Fill the cell with the prepared 1-propylpyridinium chloride/AlCl₃ electrolyte.

-

-

Electrodeposition:

-

Connect the electrodes to the potentiostat/galvanostat.

-

Perform cyclic voltammetry to determine the deposition potential of aluminum. A typical scan range would be from the open-circuit potential to -1.0 V vs. Al/Al(III).

-

Apply a constant potential (potentiostatic deposition) or a constant current (galvanostatic deposition) to deposit aluminum onto the copper substrate. For example, a potential of -0.2 V vs. Al/Al(III) can be applied.

-

The duration of the deposition will determine the thickness of the aluminum coating.

-

-

Post-Deposition Treatment:

-

After deposition, carefully remove the coated substrate from the cell.

-

Rinse the electrode with anhydrous isopropanol to remove any residual ionic liquid.

-

Dry the coated substrate under vacuum.

-

Causality and Validation:

-

Inert Atmosphere: The use of a glovebox is critical because AlCl₃ and the resulting chloroaluminate species are extremely sensitive to moisture, which can lead to the formation of oxides and hydroxides, inhibiting the electrodeposition process.

-

Molar Ratio: A 2:1 molar ratio of AlCl₃ to 1-propylpyridinium chloride creates a Lewis acidic melt, which contains the electroactive species Al₂Cl₇⁻, from which aluminum is deposited.

-

Electrochemical Characterization: Cyclic voltammetry is a crucial step to identify the correct potential for deposition and to ensure the electrochemical window of the electrolyte is suitable for the process.

Application II: Electrolytes for Energy Storage Devices

1-propylpyridinium chloride-based electrolytes are being explored for use in batteries and supercapacitors due to their non-flammability, low volatility, and wide electrochemical stability windows, which can enhance the safety and performance of these devices.[1] When combined with lithium salts, they can function as electrolytes in lithium-ion batteries.

Protocol: Preparation and Testing of a Lithium-Ion Battery Electrolyte

This protocol outlines the preparation of a 1-propylpyridinium chloride-based electrolyte containing a lithium salt and its evaluation in a coin cell.

Materials:

-

1-Propylpyridinium Chloride (electrochemical grade, dried under vacuum)

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, battery grade)

-

Ethylene Carbonate (EC, battery grade)

-

Dimethyl Carbonate (DMC, battery grade)

-

LiFePO₄ (LFP) cathode material

-

Lithium metal foil (anode)

-

Celgard separator

-

CR2032 coin cell components

-

Glovebox with an inert atmosphere

-

Battery cycler

Procedure:

-

Electrolyte Formulation:

-

Inside an argon-filled glovebox, prepare a 1 M solution of LiTFSI in a 1:1 (v/v) mixture of EC and DMC. This will serve as a baseline conventional electrolyte.

-

Prepare the ionic liquid-based electrolyte by dissolving LiTFSI in 1-propylpyridinium chloride to a concentration of 0.5 M. Gentle heating and stirring may be required to ensure complete dissolution.

-

Optional: Create hybrid electrolytes by mixing the 1-propylpyridinium chloride-based electrolyte with the conventional EC/DMC electrolyte in various ratios to optimize properties like viscosity and conductivity.

-

-

Coin Cell Assembly:

-

Assemble CR2032 coin cells inside the glovebox.

-

The cell consists of a lithium metal anode, a Celgard separator, and an LFP cathode.

-

Add a few drops of the prepared electrolyte to the separator to ensure it is thoroughly wetted.

-

Crimp the coin cell to ensure it is properly sealed.

-

-

Electrochemical Testing:

-

Allow the assembled cells to rest for several hours to ensure complete wetting of the electrodes and separator.

-

Perform galvanostatic cycling using a battery cycler. For example, cycle the cells between 2.5 V and 4.2 V at a C/10 rate for the initial formation cycles, followed by cycling at higher rates to evaluate rate capability.

-

Measure the specific capacity, coulombic efficiency, and cycle life of the cells.

-

Causality and Validation:

-

Purity of Components: The use of battery-grade and anhydrous components is essential to prevent side reactions that can degrade the battery's performance and cycle life.

-

Lithium Salt: LiTFSI is a common lithium salt used in ionic liquid electrolytes due to its good solubility and thermal stability.

-

Electrochemical Window: The wide electrochemical window of 1-propylpyridinium chloride is crucial for its use with high-voltage cathode materials.

-

Comparative Testing: Assembling and testing cells with a conventional electrolyte alongside the ionic liquid-based electrolyte provides a direct comparison of performance and allows for a clear evaluation of the benefits of using 1-propylpyridinium chloride.

Application III: Electrochemical Sensors

The unique properties of ionic liquids, such as high ionic conductivity and good biocompatibility in some cases, make them attractive for the development of electrochemical sensors and biosensors. 1-Propylpyridinium chloride can be used to modify electrode surfaces, enhancing their sensitivity and selectivity for the detection of various analytes.

Protocol: Fabrication of a Glucose Biosensor

This protocol describes the fabrication of an amperometric glucose biosensor using a glassy carbon electrode (GCE) modified with 1-propylpyridinium chloride and glucose oxidase (GOx).

Materials:

-

Glassy Carbon Electrode (GCE)

-

1-Propylpyridinium Chloride

-

Glucose Oxidase (GOx) from Aspergillus niger

-

Phosphate buffer solution (PBS, pH 7.4)

-

Glucose

-

Potentiostat

-

Electrochemical cell

Procedure:

-

Electrode Preparation:

-

Polish the GCE with alumina slurry on a polishing cloth to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and sonicate for 5 minutes in deionized water, followed by ethanol, and then deionized water again.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrode Modification:

-

Prepare a 1% (w/v) solution of 1-propylpyridinium chloride in deionized water.

-

Prepare a 10 mg/mL solution of GOx in PBS.

-

Create a homogenous mixture by combining 10 µL of the 1-propylpyridinium chloride solution and 10 µL of the GOx solution.

-

Drop-cast 5 µL of this mixture onto the surface of the cleaned GCE and allow it to dry at room temperature.

-

-

Electrochemical Measurements:

-

Set up a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-